(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid
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Overview
Description
(alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studying cellular processes and signaling pathways.
Medicine: Indole derivatives have shown potential in treating various diseases, including cancer, due to their ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. This interaction can affect various signaling pathways and cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with various physiological roles.
Uniqueness
(alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid is unique due to its specific structural features, such as the methoxy and methyl groups on the indole ring. These modifications can influence its reactivity and biological activity, distinguishing it from other indole derivatives .
Properties
CAS No. |
957023-30-2 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2R)-2-[(5-methoxy-1-methylindole-2-carbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C19H18N2O4/c1-21-15-9-8-14(25-2)10-13(15)11-16(21)18(22)20-17(19(23)24)12-6-4-3-5-7-12/h3-11,17H,1-2H3,(H,20,22)(H,23,24)/t17-/m1/s1 |
InChI Key |
APRQGWNHKABZEG-QGZVFWFLSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N[C@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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